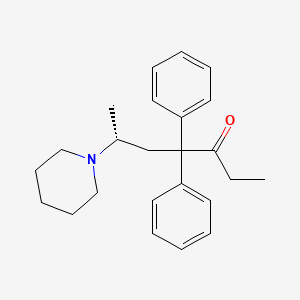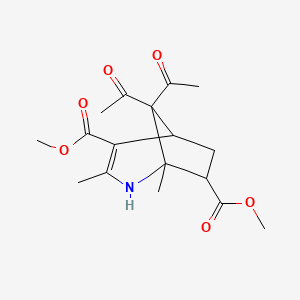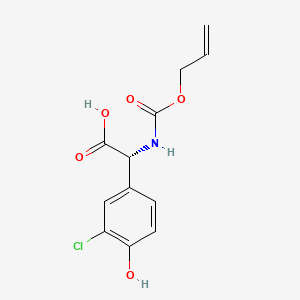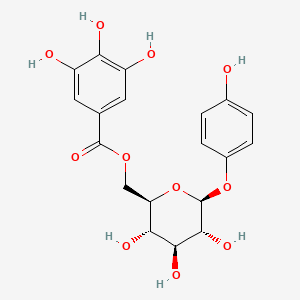
6-O-Galloylarbutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Galloylarbutin is a phenolic glycoside compound, specifically a derivative of arbutin, which is found in the epigeal organs of the plant Rhodiola coccinea . This compound is characterized by the presence of a galloyl group attached to the sixth position of the glucose moiety in arbutin. It is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-O-Galloylarbutin can be synthesized through the esterification of arbutin with gallic acid. The process involves the use of solvents such as ethanol and acetone, and the reaction is typically carried out under reflux conditions . The product is then purified through chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of arbutin from natural sources like the leaves of the bearberry plant, followed by its chemical modification using gallic acid. The process includes multiple steps of extraction, purification, and chemical synthesis to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-Galloylarbutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into gallic acid, hydroquinone, and glucose.
Esterification and Transesterification: These reactions can modify the galloyl group or the glucose moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Hydrolysis: Strong acids like hydrochloric acid or enzymes like β-glucosidase.
Esterification: Catalysts like sulfuric acid or enzymes under reflux conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Gallic acid, hydroquinone, and glucose.
Esterification: Various ester derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-O-Galloylarbutin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenolic glycosides and their reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-O-Galloylarbutin involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including the inhibition of tyrosinase, which is crucial for melanin synthesis in the skin. This inhibition leads to its skin-lightening effects. Additionally, its antioxidant properties help in reducing inflammation and protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
Arbutin: A glycoside with similar skin-lightening properties but lacks the galloyl group.
Gallic Acid: A phenolic acid with strong antioxidant properties but does not have the glycoside moiety.
Hydroquinone: A compound with potent skin-lightening effects but associated with higher toxicity.
Uniqueness of 6-O-Galloylarbutin: this compound combines the properties of both arbutin and gallic acid, offering enhanced antioxidant and skin-lightening effects with potentially lower toxicity compared to hydroquinone .
Eigenschaften
CAS-Nummer |
5991-00-4 |
|---|---|
Molekularformel |
C19H20O11 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C19H20O11/c20-9-1-3-10(4-2-9)29-19-17(26)16(25)15(24)13(30-19)7-28-18(27)8-5-11(21)14(23)12(22)6-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
KPFBMNKCSZQESS-WIMVFMHDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


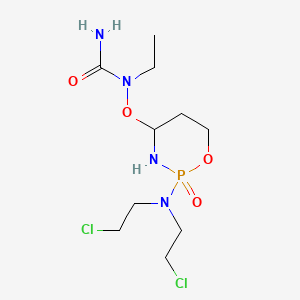
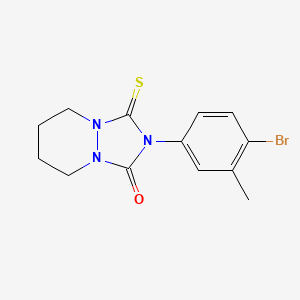

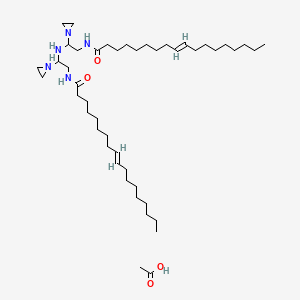
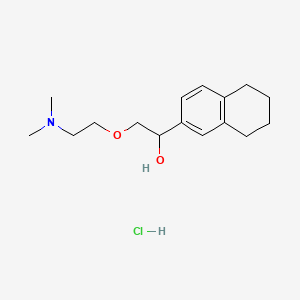
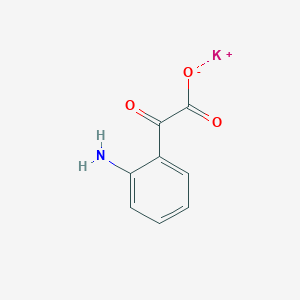
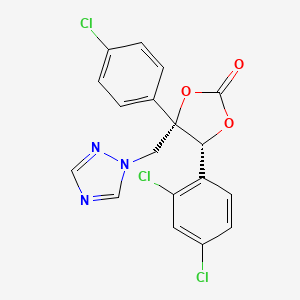
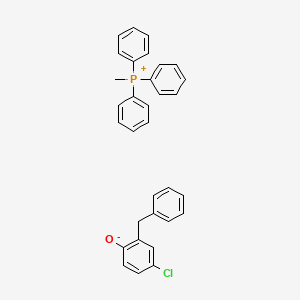

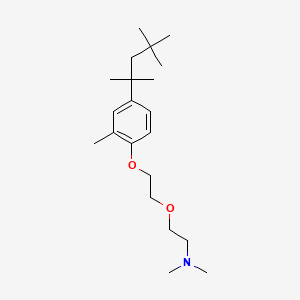
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
